molecular formula C15H14FN5O B4771289 1-(4-fluorophenyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine

1-(4-fluorophenyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B4771289
M. Wt: 299.30 g/mol
InChI Key: WYAAPZJPZXGHMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives, including compounds structurally related to 1-(4-fluorophenyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine, often involves strategies such as cyclocondensation reactions and microwave-assisted processes. For instance, the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for functional fluorophores through microwave-assisted cyclocondensation of β-enaminones with NH-3-aminopyrazoles, followed by formylation, indicates a methodology that could be adapted for related compounds (Castillo, Tigreros, & Portilla, 2018). Another approach involves the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, highlighting the potential for the incorporation of fluorine atoms into the pyrazolopyrimidine scaffold (Eleev, Kutkin, & Zhidkov, 2015).

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives, including 1-(4-fluorophenyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine, is characterized by the presence of a pyrazolopyrimidine core. X-ray diffraction analysis and NMR measurements are crucial techniques for determining the regioselectivity of the reactions and the structures of the products obtained. The photophysical properties of pyrazolo[1,5-a]pyrimidines have also been studied, revealing important fluorescence characteristics, which could be pertinent to the molecular structure analysis of related compounds (Castillo, Tigreros, & Portilla, 2018).

Chemical Reactions and Properties

Pyrazolopyrimidines undergo various chemical reactions, contributing to their diverse chemical properties. For example, the reaction of pyrazolo[3,4-d][1,3]oxazine with primary and secondary amines to form amides showcases the reactivity of the pyrazolopyrimidine ring system (Eleev, Kutkin, & Zhidkov, 2015). Additionally, the condensation of dimethylamine with pyrazolopyrimidine-3-carboxylic acid intermediates indicates the versatility of the pyrazolopyrimidine core in synthesizing compounds with potential biological activity (Liu et al., 2016).

Physical Properties Analysis

The physical properties of pyrazolopyrimidine derivatives, such as solubility and fluorescence, are influenced by their molecular structure. The large Stokes shifts and fluorescence intensity variations in different solvents observed in pyrazolo[1,5-a]pyrimidines highlight the importance of substituent groups in determining the physical properties of these compounds (Castillo, Tigreros, & Portilla, 2018).

properties

IUPAC Name

4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O/c16-11-1-3-12(4-2-11)21-15-13(9-19-21)14(17-10-18-15)20-5-7-22-8-6-20/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAAPZJPZXGHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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